(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide SM-337 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 1071992-61-4
VCID: VC0543400
InChI: InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1
SMILES: CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC
Molecular Formula: C35H41N5O4
Molecular Weight: 595.7 g/mol

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

CAS No.: 1071992-61-4

Cat. No.: VC0543400

Molecular Formula: C35H41N5O4

Molecular Weight: 595.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide - 1071992-61-4

Specification

CAS No. 1071992-61-4
Molecular Formula C35H41N5O4
Molecular Weight 595.7 g/mol
IUPAC Name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Standard InChI InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1
Standard InChI Key YBYZHVZWINISJO-XPSCAIQQSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC
SMILES CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC
Canonical SMILES CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC
Appearance Solid powder

Introduction

Molecular Structure and Stereochemical Features

Core Bicyclic Framework

The compound’s backbone consists of a pyrrolo[1,2-a] diazocine system, a bicyclic structure merging a pyrrolidine ring fused to a 1,5-diazocine moiety. This framework imposes significant conformational constraints, which are critical for molecular recognition in biological systems. The stereochemical configuration at positions 5, 8, and 10a (5S,8S,10aR) ensures a rigid three-dimensional arrangement, optimizing interactions with potential protein targets.

Functional Group Analysis

  • Benzhydryl Group: Attached to the carboxamide nitrogen, this hydrophobic aromatic moiety enhances lipid solubility and may facilitate membrane penetration.

  • Methylamino-Propanoyl Side Chain: The (2S)-2-(methylamino)propanoyl substituent introduces both hydrogen-bonding capacity (via the amide and methylamino groups) and stereochemical specificity.

  • Phenylacetyl Group: Positioned at the 3rd carbon of the diazocine ring, this group contributes to π-π stacking interactions, a common feature in ligands targeting aromatic-rich binding pockets.

Synthesis and Physicochemical Properties

Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions requiring precise control over stereochemistry and functional group compatibility. Key steps likely include:

  • Ring Formation: Cyclization strategies to construct the pyrrolo[1,2-a] diazocine core, possibly via intramolecular amidation or alkylation.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the 5S,8S,10aR configuration.

  • Functionalization: Sequential introduction of the benzhydryl, methylamino-propanoyl, and phenylacetyl groups through nucleophilic acyl substitutions or coupling reactions.

Physicochemical Data

PropertyValue
Molecular FormulaC₃₅H₄₁N₅O₄
Molecular Weight595.7 g/mol
CAS Number1071992-61-4
Purity>98% (HPLC)
SolubilitySoluble in DMSO
Storage Conditions-20°C in inert atmosphere

The compound’s high molecular weight and extensive aromatic systems suggest limited aqueous solubility, a common challenge in drug development. Its stability under recommended storage conditions (-20°C) indicates suitability for long-term research use.

Comparative Analysis of Diazocine Derivatives

CompoundCore StructureKey Functional GroupsReported Activities
VC0543400 (This Compound)Pyrrolo[1,2-a]diazocineBenzhydryl, PhenylacetylUnder investigation
Diazocine ADiazocineBenzyl, CarboxylateMMP Inhibition
Pyrrolodiazocine BPyrrolo[1,2-a]diazocineNaphthoyl, EthylamineAnticancer (Phase I)

This table underscores the structural diversity within the diazocine class and its impact on biological targeting. The benzhydryl group in VC0543400 may confer enhanced blood-brain barrier penetration compared to carboxylate-containing analogs.

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